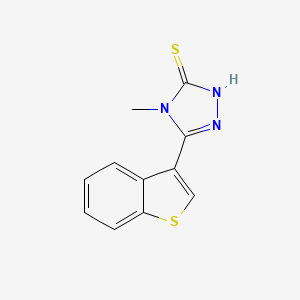

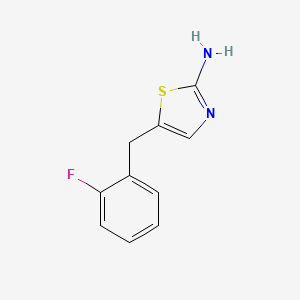

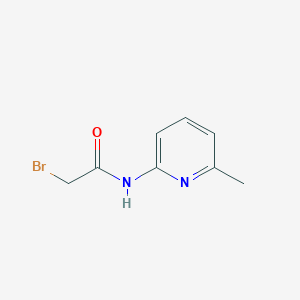

5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves cyclization reactions and alkylation under various conditions. For instance, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiol with bromoalkanes was performed in methanol with sodium hydroxide to yield high yields of the product . Similarly, the synthesis of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol was achieved by intramolecular cyclization under microwave irradiation, which provided good yields . These methods demonstrate the versatility and efficiency of synthesizing triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as 1H NMR and elemental analysis . The crystal structure of related compounds has been determined, revealing dihedral angles and interactions that may contribute to their biological activity . Theoretical calculations, such as AM1 semiempirical methods, have been used to support experimental findings and provide insight into the electronic structure of these molecules .

Chemical Reactions Analysis

1,2,4-Triazole derivatives undergo various chemical reactions, including glycosylation and alkylation, which can be influenced by the choice of base and reaction conditions . The regioselectivity of these reactions has been studied, and theoretical calculations have been employed to predict the outcomes . These reactions are crucial for modifying the chemical structure and potentially enhancing the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physicochemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents such as benzothienyl groups can affect the compound's solubility, stability, and reactivity . The antibacterial activity of these compounds has been investigated, and some have shown promising results against various microorganisms, suggesting potential as antimicrobial agents . Additionally, the anti-inflammatory activity of similar compounds has been evaluated, showing comparable effects to standard drugs with less ulcerogenic liability .

科学的研究の応用

Anti-inflammatory Activity

Research by Mousa (2012) evaluated the anti-inflammatory and ulcerogenic activity of a closely related compound, 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol. This study found significant anti-inflammatory effects, comparable to standard drugs, with less ulcerogenic impact (Mousa, 2012).

Corrosion Inhibition

Yadav et al. (2013) explored the use of benzimidazole derivatives, including 4-(4-methylphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol, as inhibitors for mild steel corrosion. These compounds demonstrated high efficiency in preventing corrosion (Yadav et al., 2013).

Antibacterial Activity

Tien et al. (2016) synthesized compounds containing 1,2,4-triazole, including 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-thiol, and tested them for antimicrobial activity. These compounds showed effectiveness against bacteria, mold, and yeast (Tien et al., 2016).

Crystal Structure Analysis

Xu et al. (2006) conducted a study on the crystal structure of a similar compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate. This research provided insights into the molecular and crystal structure of such compounds (Xu et al., 2006).

Synthesis of Derivatives

Sharba et al. (2005) focused on the synthesis of various derivatives from benzo[b]thiophene, which included 5-(3-chloro-1-benzothien-2-yl)-4H–triazole-3-thiol. These derivatives expand the applications of such compounds in different fields (Sharba et al., 2005).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also involve recommending appropriate safety precautions for handling the compound.

将来の方向性

This would involve discussing potential future research directions, such as new synthetic methods, new applications, or new theoretical studies.

I hope this general information is helpful. If you have a specific question about any of these types of analysis, feel free to ask!

特性

IUPAC Name |

3-(1-benzothiophen-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S2/c1-14-10(12-13-11(14)15)8-6-16-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAGAYJNXSBVSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CSC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395606 |

Source

|

| Record name | 5-(1-Benzothiophen-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

588687-45-0 |

Source

|

| Record name | 5-(1-Benzothiophen-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)

![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)

![2,3-bis[(Z)-(4-chlorophenyl)methylidene]succinic acid](/img/structure/B1274882.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)